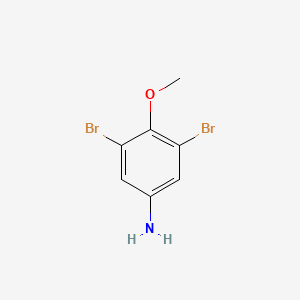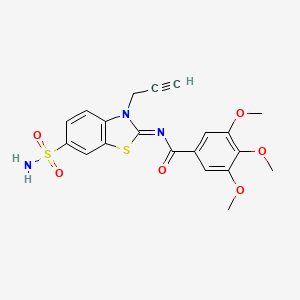
2-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antineoplastic Activities
The synthesis of nicotinamide derivatives, including compounds with methoxy groups, has been explored for their antineoplastic (anti-cancer) activities. Research has shown that modifications of the nicotinamide structure, such as the addition of methoxy groups, can influence the compound's biological activity against cancer cells. For example, some 6-substituted nicotinamides have shown moderate activity against leukemia, suggesting potential therapeutic applications in cancer treatment (Ross, 1967).
Role in Metabolic Pathways
Nicotinamide and its derivatives play a critical role in the regulation of metabolic pathways. The study of nicotinamide N-methyltransferase (NNMT) and its interaction with nicotinamide derivatives like "2-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide" can shed light on the metabolic and epigenetic changes associated with diseases such as cancer and metabolic disorders. NNMT's overexpression in various human cancers highlights its potential as a target for therapeutic intervention, with research indicating its impact on the methylation potential of cancer cells and subsequent alterations in the epigenetic state and expression of pro-tumorigenic genes (Ulanovskaya, Zuhl, & Cravatt, 2013).
Herbicidal Activity and SAR Study
The chemical structure of "this compound" provides a foundation for the development of novel herbicides. Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has demonstrated significant herbicidal activity against various plant species. This indicates the potential of nicotinamide derivatives in agricultural applications, where the specific interactions with plant biology can lead to the development of effective weed control agents (Yu et al., 2021).
Enzymatic Assays and Biochemical Properties
Nicotinamide derivatives are used in enzymatic assays to study the activity and properties of enzymes like nicotinamide N-methyltransferase. These studies are crucial for understanding the biochemical properties of enzymes, their role in human physiology, and their implications in diseases. By examining the interaction of enzymes with nicotinamide derivatives, researchers can elucidate the mechanisms of action and potentially identify targets for drug development (Rini et al., 1990).
Wirkmechanismus
Target of Action
The primary target of 2-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide Similar compounds have been found to be effective inhibitors of poly (adp-ribose) polymerase .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been associated with the inhibition of poly (adp-ribose) polymerase, which plays a crucial role in dna repair and programmed cell death .
Result of Action
The molecular and cellular effects of This compound Related compounds have been associated with anti-cancer effects .
Eigenschaften
IUPAC Name |
2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-23-16-12(7-4-8-17-16)14(21)18-9-13-10-5-2-3-6-11(10)15(22)20-19-13/h2-8H,9H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWGTQLLRQJXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2578164.png)
![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)
![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)



![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)


![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)
![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)